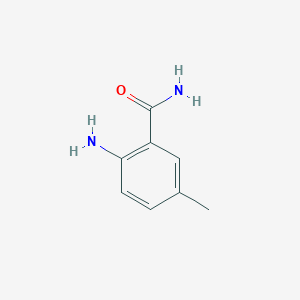![molecular formula C13H19N3O4 B1279354 5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate CAS No. 1026853-23-5](/img/structure/B1279354.png)
5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are often used as building blocks in medicinal chemistry. The tert-butyl and ethyl groups attached to the pyrazole ring are alkyl substituents that can influence the compound's physical and chemical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 3-tert-butyl pyrazolo[5,1-c][1,2,4]triazines involves reactions with N-bromosuccinimide in the presence of carboxylic acids, leading to diastereomerically pure dicarboxylates . Another method for synthesizing tert-butyl pyrazole derivatives includes a two-step process starting from potassium tricyanomethanide, featuring a selective Sandmeyer reaction . These methods highlight the versatility and adaptability of synthetic routes for pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with the potential for intramolecular hydrogen bonding and various steric effects due to substituents. X-ray crystallographic analysis is often used to determine the precise molecular and crystal structure of these compounds . For example, the crystal structure of a related compound, 6-tert-butyl 3-ethyl dihydrothieno[2,3-c]pyridine dicarboxylate, is stabilized by intramolecular hydrogen bonds, which can significantly influence the compound's reactivity and interactions .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions, including coupling with aromatic aldehydes to form Schiff base compounds . The presence of amino and carboxylate groups in these molecules allows for various interactions and bond formations, which can be exploited in synthetic chemistry to produce a wide array of derivatives with different properties and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of tert-butyl and ethyl groups can affect the compound's solubility, boiling point, and melting point. The intramolecular hydrogen bonding can also impact the compound's stability and reactivity. Spectroscopic methods such as FTIR, 1H, and 13C NMR are commonly used to characterize these compounds and provide insight into their structural features . Additionally, the thermal properties and stability can be assessed through thermal analysis, which is crucial for understanding the behavior of these compounds under various conditions.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Halo-Substituted Pyrazolo[5,1-c][1,2,4]triazines : A method for synthesizing ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates has been developed. This includes diazotization reactions and novel decarboxylation processes (Ivanov et al., 2017).
Microwave-Assisted Synthesis of Pyrazole Derivatives : Ethyl 1,3-disubstituted-1,6-dihydropyrazolo[2,3-c]pyrazole-5-carboxylates can be synthesized efficiently under microwave irradiation, showcasing a DMSO-free, rapid, and high-yield process (Gu & Li, 2013).
Synthesis of Spiropiperidine Lactam Inhibitors : A strategy for synthesizing 4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one-based inhibitors has been reported. It features a pyrazolo-fused spirolactam core, important for the synthesis of acetyl-CoA carboxylase inhibitors (Huard et al., 2012).
Synthesis of Chiral Bipyrrole : The synthesis of diethyl 3,3'-di-tert-butyl-4,4'-dimethyl-2,2'-bipyrrole-5,5'-dicarboxylate from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate illustrates a process to obtain axially chiral bipyrrole with restricted rotation due to tert-butyl groups (Skowronek & Lightner, 2003).
Reactivity and Molecular Structure
Reactivity of Pyrazolo[5,1-c][1,2,4]triazines : The reactivity of 7-amino-3-tert-butyl-4oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile and related compounds has been studied, contributing to the understanding of their chemical behavior and derivative synthesis (Mironovich & Shcherbinin, 2014).
Hydrogen-Bonded Supramolecular Structures : Research on 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles highlights their ability to form hydrogen-bonded chains and sheets, contributing to the knowledge of supramolecular chemistry and potential applications in materials science (Castillo et al., 2009).
Synthetic Applications and Catalysis
Pyrazolylphosphite-Ruthenium Complexes as Catalysts : Novel pyrazolylphosphite- and pyrazolylphosphinite-ruthenium(ii) complexes have been synthesized and characterized, showing promising results as catalysts for hydrogenation reactions. This expands the scope of catalysis in organic synthesis (Amenuvor et al., 2016).
1,3-Dipolar Cycloaddition of Ynamide and Nitrilimine : The reactivity of tert-butyl N-ethynyl-N-phenylcarbamate in 1,3-dipolar cycloaddition with C-carboxymethyl-N-phenylnitrilimine has been studied, showing a complete regioselectivity to produce 5-amino pyrazole. This study enhances the understanding of regioselective reactions in organic chemistry (González et al., 2013).
Propriétés
IUPAC Name |
5-O-tert-butyl 3-O-ethyl 4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-5-19-11(17)10-8-6-16(7-9(8)14-15-10)12(18)20-13(2,3)4/h5-7H2,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWYLDOKAIBUKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CN(C2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439012 |
Source


|
| Record name | 5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate | |
CAS RN |
1026853-23-5 |
Source


|
| Record name | 5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

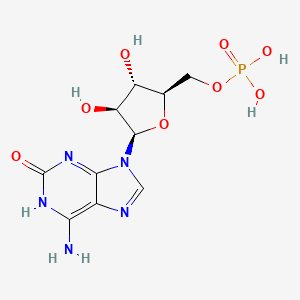
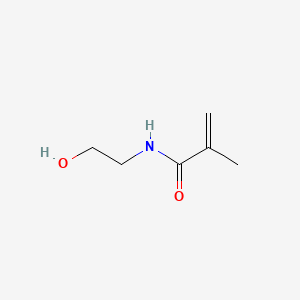
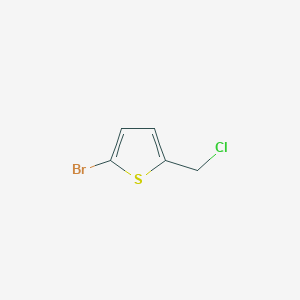
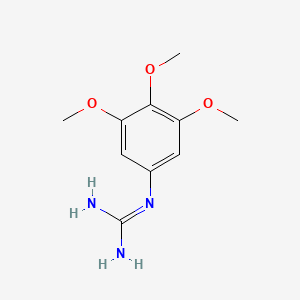
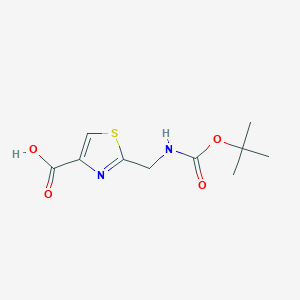
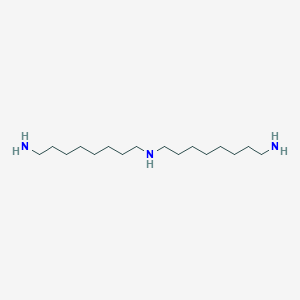
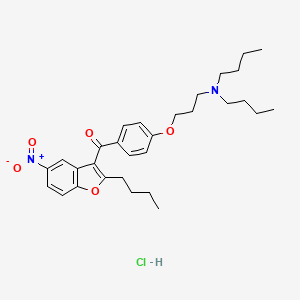
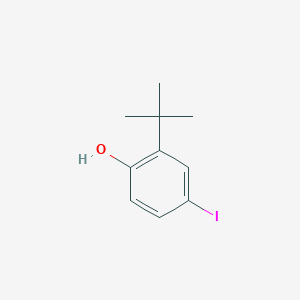

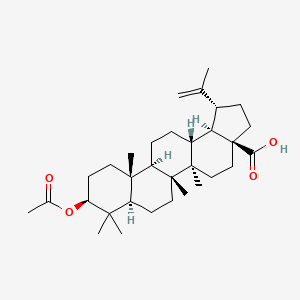
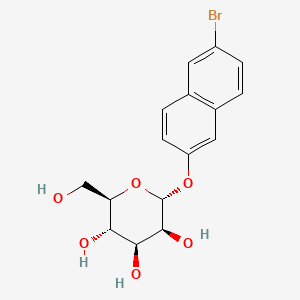
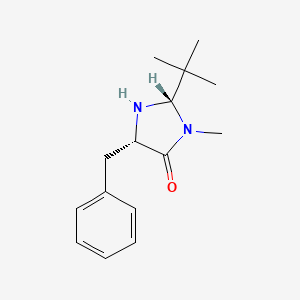
![2-[2-(2-Aminoethylamino)ethoxy]ethanol](/img/structure/B1279304.png)
